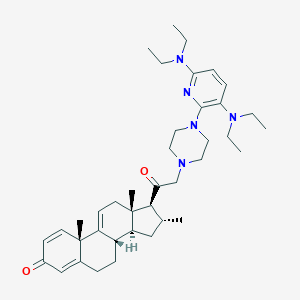
U-74500A Free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-74500A Free base is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The compound has been extensively studied for its potential use as a pain medication and has shown promising results in preclinical trials.
Mechanism Of Action
U-74500A Free base exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a series of signaling pathways that ultimately result in the inhibition of pain transmission. The compound has been shown to have a high affinity for the mu-opioid receptor, which contributes to its potent analgesic effects.
Biochemical And Physiological Effects
In addition to its analgesic effects, U-74500A Free base has been shown to produce several other biochemical and physiological effects. The compound has been shown to produce sedation, respiratory depression, and gastrointestinal effects in animal models. It has also been shown to have a high potential for abuse and dependence, which has limited its clinical use.
Advantages And Limitations For Lab Experiments
U-74500A Free base has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. The compound is also relatively easy to synthesize and has been optimized to produce high yields with high purity. However, the compound's potential for abuse and dependence limits its use in laboratory experiments and requires careful handling and disposal.
Future Directions
There are several potential future directions for research on U-74500A Free base. One area of research is the development of new opioid medications that have reduced potential for abuse and dependence. U-74500A Free base could serve as a starting point for the development of these medications. Another area of research is the development of new pain management strategies that do not rely on opioids. U-74500A Free base could be used to study the role of the mu-opioid receptor in pain management and identify new targets for non-opioid pain medications. Finally, U-74500A Free base could be used to study the mechanisms of opioid addiction and identify new targets for addiction treatment.
Synthesis Methods
The synthesis of U-74500A Free base involves several steps, including the reaction of 4-bromobenzyl cyanide with 4-methoxyphenyl magnesium bromide to form the intermediate product. The intermediate product is then reacted with 2-(2,6-dimethylphenyl)ethylamine to form the final product. The synthesis method has been optimized to produce high yields of U-74500A Free base with high purity.
Scientific Research Applications
U-74500A Free base has been extensively studied for its potential use in pain management. It has been shown to produce potent analgesic effects in animal models of pain, including thermal and mechanical nociception. The compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
properties
CAS RN |
111640-85-8 |
|---|---|
Product Name |
U-74500A Free base |
Molecular Formula |
C39H57N5O2 |
Molecular Weight |
627.9 g/mol |
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C39H57N5O2/c1-8-42(9-2)33-14-15-35(43(10-3)11-4)40-37(33)44-22-20-41(21-23-44)26-34(46)36-27(5)24-32-30-13-12-28-25-29(45)16-18-38(28,6)31(30)17-19-39(32,36)7/h14-18,25,27,30,32,36H,8-13,19-24,26H2,1-7H3/t27-,30-,32+,36-,38+,39+/m1/s1 |
InChI Key |
AURBBRTXTSQWSZ-NLJYJMBESA-N |
Isomeric SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC=C5[C@H]4CCC6=CC(=O)C=C[C@@]65C)C)C |
SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
Canonical SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
synonyms |
21-(4(3,6-di-N-diethylamine-2-pyridinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione DDPPMPTD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



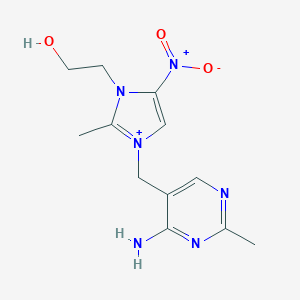

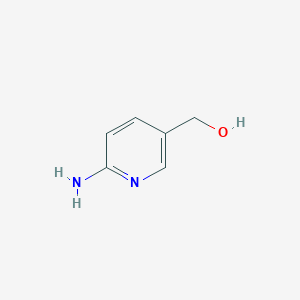
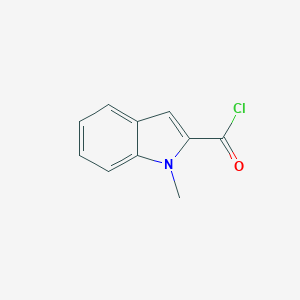
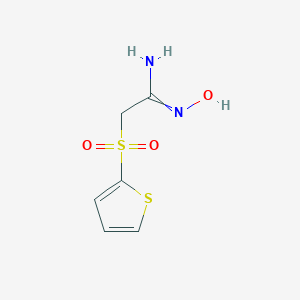
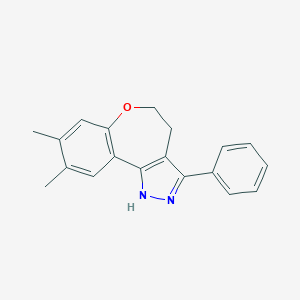
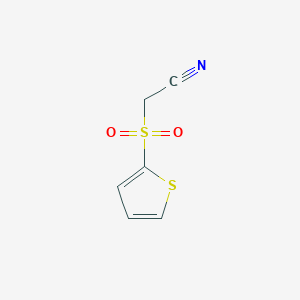

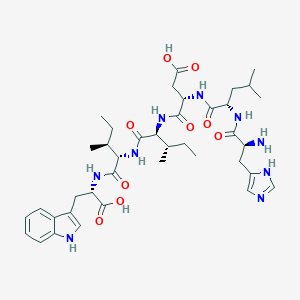
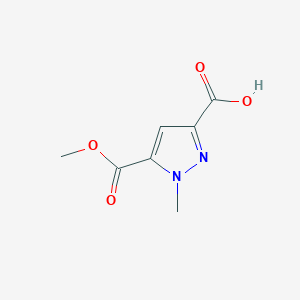
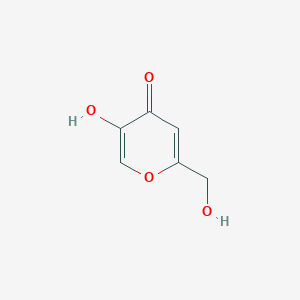
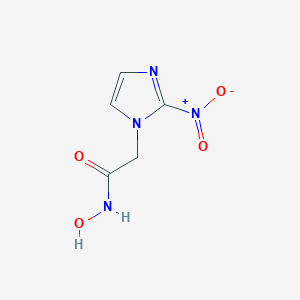
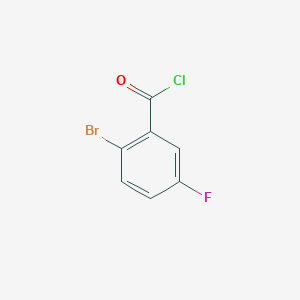
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)